8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
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Overview
Description
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a hydroxy group, a methylphenoxy group, and a trifluoromethyl group
Preparation Methods
The synthesis of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the following steps:
Formation of the chromen-4-one core: This step typically involves the condensation of appropriate starting materials to form the chromen-4-one scaffold.
Introduction of the trifluoromethyl group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.
Attachment of the morpholine ring: The morpholine ring can be introduced via a Mannich reaction, which involves the reaction of formaldehyde, a secondary amine (2,6-dimethylmorpholine), and the chromen-4-one core.
Addition of the hydroxy and methylphenoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The chromen-4-one core can be reduced to form the corresponding chromanol derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Mannich Reaction: The morpholine ring can be further functionalized through Mannich reactions, introducing additional substituents.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds and can be used to study reaction mechanisms and pathways.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: The compound’s chemical stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
When compared to similar compounds, 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one stands out due to its unique combination of functional groups. Similar compounds include:
Curcumin derivatives: These compounds share the chromen-4-one core but differ in their substituents, leading to variations in their biological activity.
Flavonoids: These natural compounds also contain a chromen-4-one core and exhibit diverse pharmacological properties.
Synthetic chromen-4-one derivatives: These compounds are designed to enhance specific properties, such as solubility, stability, and bioavailability.
The presence of the trifluoromethyl group and the morpholine ring in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-(4-methylphenoxy)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3NO5/c1-13-4-6-16(7-5-13)32-22-20(30)17-8-9-19(29)18(21(17)33-23(22)24(25,26)27)12-28-10-14(2)31-15(3)11-28/h4-9,14-15,29H,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKKAVDPPJWTOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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